(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride
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Overview
Description
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride: is a complex organic compound with a bicyclic structure It is a hydrochloride salt of the corresponding carboxylic acid, which means it has been protonated to form a more stable, water-soluble form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler organic compounds
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific reaction conditions tailored to the desired product.
Chemical Reactions Analysis
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions could use halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride: has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, helping to understand biological processes.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride: can be compared with other similar compounds, such as (1S,2S,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid and (1S,2R,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid . These compounds share similar structural features but differ in their stereochemistry, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
(1S,2S,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
(1S,2R,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Properties
IUPAC Name |
(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-2-1-4(5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIJHFJLLIPWLR-WLUDYRNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CN[C@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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